2-Butylsulfonyl-1,3-benzothiazol-6-amine
Description
2-Butylsulfonyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by a butylsulfonyl group (-SO₂C₄H₉) at position 2 and an amine (-NH₂) at position 6 of the benzothiazole ring. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-butylsulfonyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-6-17(14,15)11-13-9-5-4-8(12)7-10(9)16-11/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPTGJKWBFDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
⁺ Discrepancy noted: lists CAS 1509498-23-0 as C₁₂H₁₄N₂ (MW 186.26), conflicting with the expected formula for a tert-butyl-substituted benzothiazole (C₁₁H₁₄N₂S).
Physicochemical and Electronic Properties
Electron Effects :
- The butylsulfonyl group is strongly electron-withdrawing, reducing electron density in the benzothiazole ring and enhancing stability toward electrophilic substitution. This contrasts with methylthio (-SCH₃) and tert-butyl (-C(CH₃)₃) groups, which are electron-donating via inductive and steric effects, respectively .
- Methoxy (-OCH₃) and 4-nitrobenzylsulfanyl groups introduce mixed electronic effects: methoxy is electron-donating via resonance, while nitro groups are electron-withdrawing .
- Solubility and Lipophilicity: The polar sulfonyl group in the target compound likely increases water solubility compared to nonpolar substituents like tert-butyl or cyclopropyl. For example, 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine (logP ~2.5, estimated) is less polar than the sulfonyl analog .
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